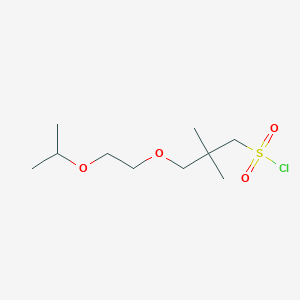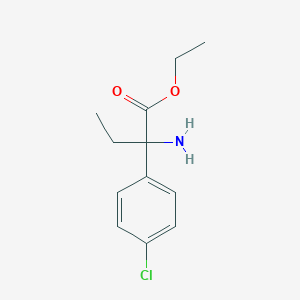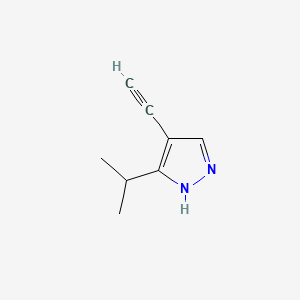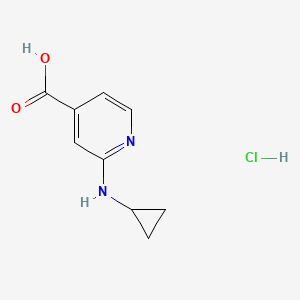
1-Nonyl-1h-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nonyl-1h-1,2,3-triazol-4-amine is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nonyl-1h-1,2,3-triazol-4-amine can be synthesized through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry.” This method involves the reaction of a nonyl azide with a terminal alkyne in the presence of a copper catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and in various solvents like water or organic solvents .
Industrial Production Methods: Industrial production of this compound may involve scaling up the CuAAC reaction. This process requires careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Nonyl-1h-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where the nonyl group can be replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Cycloaddition Reactions: The triazole ring can engage in cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
1-Nonyl-1h-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Mechanism of Action
The mechanism of action of 1-Nonyl-1h-1,2,3-triazol-4-amine involves its interaction with molecular targets through hydrogen bonding, dipole-dipole interactions, and π-stacking. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to chelate metal ions also plays a role in its mechanism of action .
Comparison with Similar Compounds
1-Nonyl-1h-1,2,4-triazol-3-amine: Similar structure but different positioning of nitrogen atoms.
1-Benzyl-1h-1,2,3-triazol-4-amine: Contains a benzyl group instead of a nonyl group.
1-Propyl-1h-1,2,3-triazol-4-amine: Contains a shorter propyl chain instead of a nonyl chain.
Uniqueness: 1-Nonyl-1h-1,2,3-triazol-4-amine is unique due to its long nonyl chain, which can influence its solubility, reactivity, and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C11H22N4 |
|---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
1-nonyltriazol-4-amine |
InChI |
InChI=1S/C11H22N4/c1-2-3-4-5-6-7-8-9-15-10-11(12)13-14-15/h10H,2-9,12H2,1H3 |
InChI Key |
BCONVJXWNYEQQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1C=C(N=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-tert-butyl N-[(1R,2R)-2-amino-2-methylcyclopentyl]carbamate](/img/structure/B13473016.png)



![2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide](/img/structure/B13473029.png)




amine](/img/structure/B13473061.png)




